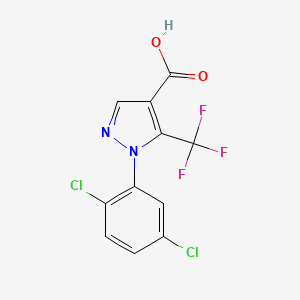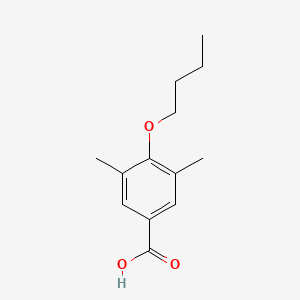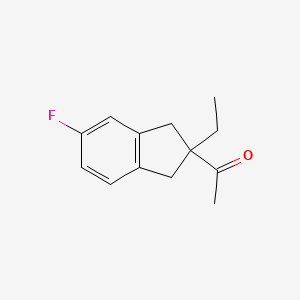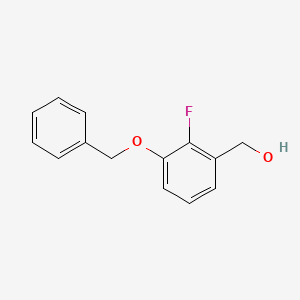
(3-(Benzyloxy)-2-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-2-fluorophenyl)methanol is an organic compound with a molecular formula of C14H13FO2 It is characterized by the presence of a benzyloxy group attached to a fluorinated phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and benzyl bromide.
Formation of Benzyloxy Group: The 3-fluorophenol undergoes a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 3-(benzyloxy)fluorobenzene.
Reduction to Methanol: The 3-(benzyloxy)fluorobenzene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of (3-(Benzyloxy)-2-fluorobenzaldehyde) or (3-(Benzyloxy)-2-fluorobenzoic acid).
Reduction: Formation of (3-(Benzyloxy)-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Benzyloxy)phenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(3-(Benzyloxy)-4-fluorophenyl)methanol: Has an additional fluorine atom, which may alter its biological activity and interactions.
(3-(Benzyloxy)-2-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
(3-(Benzyloxy)-2-fluorophenyl)methanol is unique due to the presence of both the benzyloxy group and the fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(2-fluoro-3-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCYCYBDJMFKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)


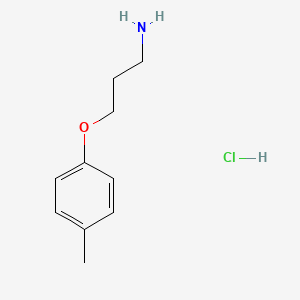

![(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6330276.png)
![cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B6330282.png)
